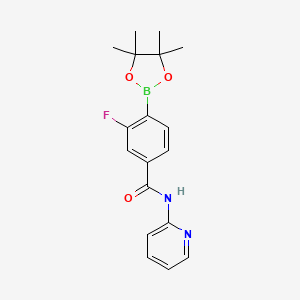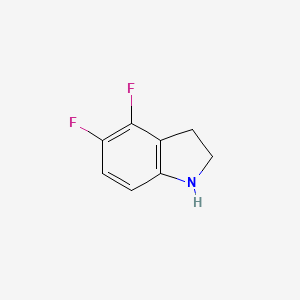
4,5-Difluoroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoroindoline is a fluorinated derivative of indoline, a bicyclic heterocycle that consists of a benzene ring fused to a pyrrole ring. The presence of fluorine atoms at the 4th and 5th positions of the indoline structure significantly alters its chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoroindoline typically involves the electrophilic fluorination of indoline derivatives. One common method includes the use of trifluoromethyl hypofluorite (CF₃OF) in a solvent such as chlorotrifluoromethane at low temperatures (around -78°C). This reaction yields a mixture of fluorinated indoline derivatives, which can be further purified .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic fluorination reactions. The use of reagents like cesium fluoroxysulfate (CsOSO₃F) or Selectfluor in methanolic or aqueous acetonitrile solutions is common .
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoroindoline undergoes various chemical reactions, including:
Oxidation: Conversion to difluoroindoline-2,3-dione using oxidizing agents.
Reduction: Reduction of the indoline ring to form tetrahydroindoline derivatives.
Substitution: Electrophilic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl hypochlorite and ethyl 3-mercaptopropionate are used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic fluorination using reagents like Selectfluor or cesium fluoroxysulfate.
Major Products:
Oxidation: this compound-2,3-dione.
Reduction: Tetrahydroindoline derivatives.
Substitution: Various fluorinated indoline derivatives depending on the substituents introduced.
Scientific Research Applications
4,5-Difluoroindoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Difluoroindoline involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The fluorine atoms enhance its binding affinity and specificity, making it a potent compound in various biochemical pathways .
Comparison with Similar Compounds
4,6-Difluoroindoline: Another fluorinated indoline derivative with similar properties but different substitution patterns.
3,5-Difluoroaniline: A fluorinated aniline derivative with distinct chemical behavior due to the different core structure.
Uniqueness: 4,5-Difluoroindoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and potency .
Properties
Molecular Formula |
C8H7F2N |
|---|---|
Molecular Weight |
155.14 g/mol |
IUPAC Name |
4,5-difluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7F2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 |
InChI Key |
CVUWNIKKPDMWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



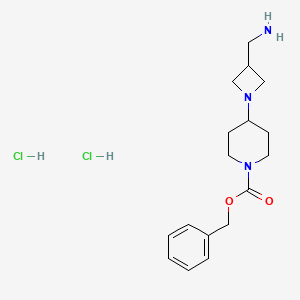
![2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid](/img/structure/B12276482.png)
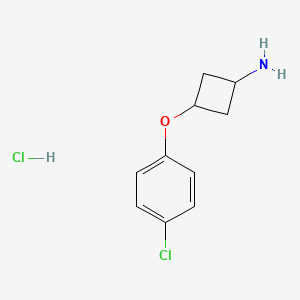
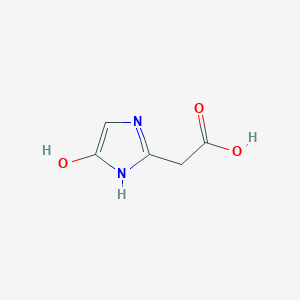
![[1,1'-Biphenyl]-2-amine, 2',4'-dichloro-](/img/structure/B12276507.png)
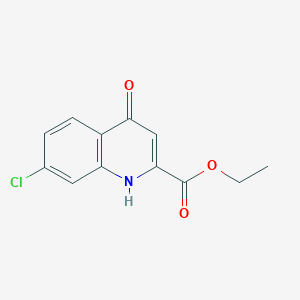
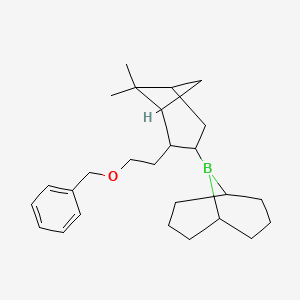
![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12276518.png)
![1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12276523.png)
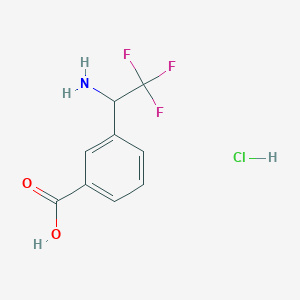
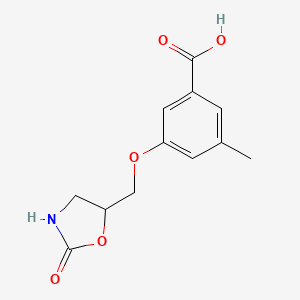
![5-methoxy-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B12276529.png)
